molecular formula C7H8F2O2 B13148658 Methyl 4,4-difluoro-2-hexynoate

Methyl 4,4-difluoro-2-hexynoate

Cat. No.: B13148658
M. Wt: 162.13 g/mol
InChI Key: JYYHTEZPRRYDFC-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-2-hexynoate: is an organic compound with the molecular formula C7H8F2O2 It is characterized by the presence of a difluoromethyl group and an ester functional group attached to a hexynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4-difluoro-2-hexynoate can be synthesized through various methods. One common approach involves the reaction of 4,4-difluoro-2-butyne with methanol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-difluoro-2-hexynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4,4-difluoro-2-hexynoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4,4-difluoro-2-hexynoate involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester functional group also plays a role in its chemical behavior and interactions within biological systems .

Comparison with Similar Compounds

  • Methyl 4,4-difluoro-2-butynoate
  • Ethyl 4,4-difluoro-2-hexynoate
  • Methyl 4,4-difluoro-2-pentynoate

Comparison: Methyl 4,4-difluoro-2-hexynoate is unique due to its specific molecular structure, which imparts distinct chemical and physical propertiesFor instance, the presence of the difluoromethyl group can enhance its stability and influence its interactions with other molecules .

Properties

Molecular Formula

C7H8F2O2

Molecular Weight

162.13 g/mol

IUPAC Name

methyl 4,4-difluorohex-2-ynoate

InChI

InChI=1S/C7H8F2O2/c1-3-7(8,9)5-4-6(10)11-2/h3H2,1-2H3

InChI Key

JYYHTEZPRRYDFC-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC(=O)OC)(F)F

Origin of Product

United States

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